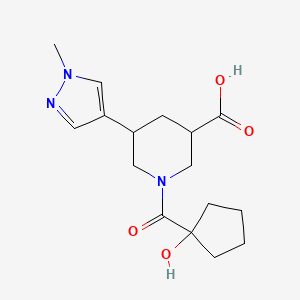![molecular formula C15H20N4O2 B7438834 N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the late 1990s, and since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential clinical applications.
Mecanismo De Acción
The exact mechanism of action of N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to work by activating the immune system and inducing tumor necrosis. This compound has been shown to stimulate the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), which can lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce tumor necrosis, this compound has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs. This compound has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. However, one limitation is that it has not yet been approved for clinical use, and more research is needed to fully understand its potential as an anticancer agent.
Direcciones Futuras
There are a number of future directions for research on N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthetic methods for this compound that could improve its yield and purity. Another area of interest is the development of new formulations of this compound that could improve its bioavailability and efficacy. Finally, there is a need for more clinical studies to determine the safety and effectiveness of this compound in human patients.
Métodos De Síntesis
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-N-methylaniline with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-amino-N-methylaniline with ethyl 2-chloroacetate, followed by cyclization with hydrazine hydrate. Both methods result in the formation of this compound.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancers. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in combination treatments.
Propiedades
IUPAC Name |
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-17(12-7-5-4-6-8-12)9-10-18(2)15(21)13-11-14(20)16-19(13)3/h4-8,11H,9-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMNTAPCWIXZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(=O)N(C)CCN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-(Dimethylcarbamoyl)oxolan-2-yl]methylcarbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438752.png)
![2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid](/img/structure/B7438761.png)
![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)
![1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)

![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)

![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)